Cas no 1256345-96-6 ((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid)

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid is a specialized boronic acid derivative used primarily as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its trifluoromethoxy and butoxy substituents enhance its reactivity and selectivity in forming carbon-carbon bonds, making it valuable in pharmaceutical and agrochemical synthesis. The boronic acid group facilitates efficient coupling with aryl or vinyl halides under mild conditions, while the electron-withdrawing trifluoromethoxy group improves stability and compatibility with diverse reaction conditions. This compound is particularly useful in constructing complex aromatic systems, offering high purity and consistent performance in catalytic transformations. Its structural features make it a preferred choice for researchers developing advanced organic frameworks.
(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid structure
1256345-96-6 structure
商品名:(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid
CAS番号:1256345-96-6
MF:C11H14BO4F3
メガワット:278.03266
MDL:MFCD16036112
CID:828204
PubChem ID:53216392

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid
    • 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid
    • [3-butoxy-5-(trifluoromethoxy)phenyl]boronic acid
    • (3-Butoxy-5-(trifluoromethoxy)phenyl)boronicacid
    • AKOS015839745
    • CS-0175931
    • DB-366349
    • Boronic acid, B-[3-butoxy-5-(trifluoromethoxy)phenyl]-
    • MFCD16036112
    • 1256345-96-6
    • DTXSID80681634
    • BS-19733
    • LJAITWONDCKJGB-UHFFFAOYSA-N
    • MDL: MFCD16036112
    • インチ: InChI=1S/C11H14BF3O4/c1-2-3-4-18-9-5-8(12(16)17)6-10(7-9)19-11(13,14)15/h5-7,16-17H,2-4H2,1H3
    • InChIKey: LJAITWONDCKJGB-UHFFFAOYSA-N
    • ほほえんだ: CCCCOC1=CC(=CC(=C1)B(O)O)OC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 278.09400
  • どういたいしつりょう: 278.0937236g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.9Ų

じっけんとくせい

  • PSA: 58.92000
  • LogP: 1.44390

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid セキュリティ情報

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB271470-5 g
3-Butoxy-5-(trifluoromethoxy)phenylboronic acid, 97%; .
1256345-96-6 97%
5g
€450.00 2023-06-22
abcr
AB271470-1 g
3-Butoxy-5-(trifluoromethoxy)phenylboronic acid, 97%; .
1256345-96-6 97%
1g
€178.00 2023-06-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0677-10 G
(3-butoxy-5-(trifluoromethoxy)phenyl)boronic acid
1256345-96-6 95%
10g
¥ 2,059.00 2022-10-13
Alichem
A019111025-25g
(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid
1256345-96-6 95%
25g
$998.00 2023-09-03
Matrix Scientific
095642-1g
(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid, 95+%
1256345-96-6 95+%
1g
$538.00 2023-09-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0677-10 G
(3-butoxy-5-(trifluoromethoxy)phenyl)boronic acid
1256345-96-6 95%
10g
¥ 2,059.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0677-5G
(3-butoxy-5-(trifluoromethoxy)phenyl)boronic acid
1256345-96-6 95%
5g
¥ 1,234.00 2023-03-31
A2B Chem LLC
AA30923-1g
3-Butoxy-5-(trifluoromethoxy)phenylboronic acid
1256345-96-6 97%
1g
$97.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0677-5.0g
(3-butoxy-5-(trifluoromethoxy)phenyl)boronic acid
1256345-96-6 95%
5.0g
¥1234.0000 2024-07-28
1PlusChem
1P000OH7-5g
Boronic acid, B-[3-butoxy-5-(trifluoromethoxy)phenyl]-
1256345-96-6 97%
5g
$356.00 2025-02-18

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid 関連文献

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acidに関する追加情報

Compound CAS No. 1256345-96-6: (3-Butoxy-5-(trifluoromethoxy)phenyl)boronic Acid

The compound with CAS No. 1256345-96-6, commonly referred to as (3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is notable for its unique structural features, which include a phenyl ring substituted with a butoxy group at the 3-position and a trifluoromethoxy group at the 5-position, along with a boronic acid moiety. These substituents collectively impart distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions.

Recent advancements in chemical synthesis have highlighted the importance of boronic acids as key intermediates in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction has become a cornerstone in the construction of biaryls and other complex aromatic systems, which are integral to modern drug discovery and materials development. The presence of the trifluoromethoxy group in this compound further enhances its utility, as it is known to stabilize reactive intermediates and modulate electronic properties, thereby facilitating challenging transformations.

Structurally, the molecule exhibits a planar aromatic system with electron-donating and electron-withdrawing groups arranged in a specific spatial arrangement. The butoxy group at the 3-position introduces steric hindrance and moderate electron-donating effects through resonance, while the trifluoromethoxy group at the 5-position imparts strong electron-withdrawing effects due to its electronegative fluorine atoms. This balance of electronic effects makes the compound versatile for use in various synthetic strategies.

One of the most promising applications of this compound lies in its role as an intermediate in the synthesis of advanced pharmaceutical agents. Recent studies have demonstrated its utility in constructing bioactive molecules with intricate architectures. For instance, researchers have employed this boronic acid in the synthesis of potential kinase inhibitors, where its ability to participate in cross-coupling reactions has been pivotal in achieving high yields and selectivity.

In addition to its role in drug discovery, this compound has also found applications in materials science. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel polymeric materials with tailored electronic properties. These materials hold potential for use in optoelectronic devices and advanced sensors.

The synthesis of (3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid involves a multi-step process that typically begins with the bromination of an appropriate phenol derivative followed by subsequent functionalization steps. Recent optimizations have focused on improving reaction efficiency and minimizing environmental impact through catalytic methods and green chemistry principles.

In terms of safety and handling, this compound should be treated with care due to its reactivity under certain conditions. Proper storage and handling procedures are essential to ensure safety in both laboratory and industrial settings.

In conclusion, CAS No. 1256345-96-6 represents a significant advancement in chemical synthesis, offering researchers a powerful tool for constructing complex molecules across diverse fields. Its unique combination of functional groups positions it as an indispensable intermediate for future innovations in drug development and materials science.

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Amadis Chemical Company Limited
(CAS:1256345-96-6)(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid
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清らかである:99%
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